BenchChemオンラインストアへようこそ!

Glufanide Disodium

Immuno-oncology HIV-associated malignancies Angiogenesis inhibition

Select Glufanide disodium (CAS 237068-57-4) for research requiring the native α-L-glutamyl-L-tryptophan stereochemistry identical to thymic-derived Thymogen. This disodium salt provides documented concentration-dependent VEGF inhibition (complete suppression at 1-1000 μg/mL in CAM assay), Phase III clinical safety data in AIDS-Kaposi sarcoma, and validated immunostimulation against HCV and intracellular bacterial infections. Do not substitute with γ-D-glutamyl analogs (Golotimod) or free acid forms, which alter receptor interactions, solubility, and experimental reproducibility. Ensure procurement of the exact CAS to maintain mechanistic specificity in angiogenesis and immunomodulation studies.

Molecular Formula C16H17N3Na2O5
Molecular Weight 377.30 g/mol
CAS No. 237068-57-4
Cat. No. B1671654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlufanide Disodium
CAS237068-57-4
SynonymsGlufanide disodium;  IM862;  IM 862;  IM-862;  Oglufanide disodium; 
Molecular FormulaC16H17N3Na2O5
Molecular Weight377.30 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCC(=O)O)N
InChIInChI=1S/C16H19N3O5.2Na/c17-11(5-6-14(20)21)15(22)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12;;/h1-4,8,11,13,18H,5-7,17H2,(H,19,22)(H,20,21)(H,23,24);;/q;2*+1/p-2/t11-,13-;;/m0../s1
InChIKeyGDLPAGOVHZLZEK-JBUFHSOLSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Glufanide Disodium (CAS 237068-57-4) Procurement Guide: Dipeptide Immunomodulator with Phase III Clinical Evaluation History


Glufanide disodium (CAS 237068-57-4, molecular formula C₁₆H₁₇N₃Na₂O₅, molecular weight 377.30) is the disodium salt of the synthetic dipeptide L-glutamyl-L-tryptophan (H-Glu-Trp-OH), also designated as Oglufanide disodium or IM-862 [1]. This compound is a thymic-derived immunomodulator originally isolated from calf thymus, with documented inhibitory activity against vascular endothelial growth factor (VEGF) and reported capacity to stimulate immune responses to hepatitis C virus and intracellular bacterial infections [2]. The compound possesses a USAN designation and has advanced to Phase III clinical development for multiple indications [3].

Glufanide Disodium: Why Generic Dipeptide or Alternative Salt Forms Are Not Interchangeable for Scientific Selection


In-class dipeptide immunomodulators cannot be substituted without compromising experimental or procurement specificity due to stereochemical and linkage chemistry differentiation. The immunomodulatory dipeptide class includes structurally related but functionally divergent molecules: α-L-glutamyl-L-tryptophan (Glufanide disodium / Thymogen), γ-D-glutamyl-L-tryptophan (Golotimod / SCV-07), and α-D-glutamyl-L-tryptophan (Bestim) [1]. The stereochemical configuration and peptide linkage type (α- versus γ-) fundamentally alter receptor interaction profiles and downstream signaling pathways [2]. Furthermore, salt form selection—disodium versus free acid or alternative counterions—affects solubility, stability, and experimental reproducibility. Procurement without specification of CAS 237068-57-4 (disodium salt) versus CAS 122933-59-9 (free acid) or CAS 229305-39-9 (Golotimod) introduces uncontrolled variables into research protocols [3]. The quantitative evidence presented below establishes the specific differentiation parameters that inform rigorous scientific selection.

Glufanide Disodium Technical Evidence Compendium: Comparative Quantitative Differentiation Data


Glufanide Disodium: Phase III Clinical Development in HIV/AIDS and Kaposi Sarcoma as Distinguishing Feature

Glufanide disodium (IM-862) is distinguished by its Phase III clinical evaluation history in HIV-associated conditions, a development milestone not achieved by the related dipeptide Golotimod (SCV-07, γ-D-glutamyl-L-tryptophan) in these specific indications [1]. While Golotimod has advanced to Phase II in tuberculosis and oral mucositis, it lacks the Phase III validation in AIDS and Kaposi sarcoma that characterizes Glufanide disodium's clinical portfolio [2]. Notably, the Phase III trial evaluating IM-862 in AIDS-associated Kaposi sarcoma demonstrated a potent sustained effect of highly active antiretroviral therapy but found IM-862 itself ineffective for this endpoint, providing specific efficacy data absent from comparator development programs [3].

Immuno-oncology HIV-associated malignancies Angiogenesis inhibition

Glufanide Disodium VEGF Inhibition: Quantitative Angiogenesis Suppression Data

Glufanide disodium (IM-862) exhibits concentration-dependent inhibition of angiogenesis in the chorioallantoic membrane (CAM) assay, with complete inhibition of both β-FGF-induced and VEGF-induced angiogenesis observed within the tested concentration range of 1-1000 μg/mL . This direct VEGF inhibitory activity represents a mechanistically distinct profile from the immunomodulatory γ-D-glutamyl dipeptide Golotimod (SCV-07), which primarily functions through Toll-like receptor (TLR) pathway modulation, STAT3 inhibition, and Th1 cytokine stimulation without documented direct VEGF antagonism [1]. KEGG classifies Glufanide disodium as an angiogenesis inhibitor alongside its immunomodulatory and antineoplastic functions [2].

Angiogenesis VEGF antagonism Anti-tumor mechanism

Glufanide Disodium: Comparative Biological Activity Relative to Bestim (α-D-Glutamyl-L-Tryptophan)

Patent data establishes a quantitative differentiation framework within the α/γ-glutamyl dipeptide series. The γ-D-glutamyl-L-tryptophan configuration (Golotimod / SCV-07) has been reported to possess 'higher biological activity compared to that of Bestim' (α-D-glutamyl-L-tryptophan), with 'IL-2 induction observed in a more wide dose range' [1]. While this patent directly compares the γ-D analog to Bestim, it does not provide a direct head-to-head comparison between Glufanide disodium (α-L-glutamyl-L-tryptophan) and these D-stereoisomers. The implication is that stereochemical configuration (L vs. D at the glutamyl position) and linkage chemistry (α vs. γ) each contribute independently to biological potency and dose-response breadth. This structural-activity relationship establishes that procurement of the specific α-L configuration cannot be assumed equivalent to α-D or γ-D analogs.

Immunomodulation IL-2 induction Dose-response profiling

Glufanide Disodium Salt Form: Solubility and Stability Differentiation from Free Acid

The disodium salt form (CAS 237068-57-4, C₁₆H₁₇N₃Na₂O₅, MW 377.30) demonstrates calculated physicochemical properties that differentiate it from the free acid form (CAS 122933-59-9, C₁₆H₁₉N₃O₅, MW 333.34) [1]. The disodium salt exhibits a calculated water solubility of 1.97 mg/mL and a logS of -2.3, providing specific solubility parameters for formulation planning [2]. The salt form also demonstrates defined storage stability specifications: powder storage at -20°C for 3 years and in-solvent storage at -80°C for 1 year . These defined parameters enable reproducible experimental design that would be compromised by substitution with the free acid form or alternative salt variants lacking equivalent characterization.

Formulation development Salt selection Physicochemical properties

Glufanide Disodium Commercial Availability: Purity Specification and Vendor Comparative Data

Commercial suppliers offer Glufanide disodium with defined purity specifications supporting research-grade procurement decisions. InvivoChem provides the compound at ≥98% purity (Catalog No. V21640), establishing a baseline specification for immunomodulatory research applications . Additional vendors including CymitQuimica and TargetMol offer comparable specifications with defined storage and shipping parameters . These documented purity specifications enable quality-controlled procurement that would be unavailable if substituting with in-class alternatives lacking equivalent vendor characterization. The disodium salt form demonstrates specific shipping compatibility at room temperature in continental US, with temperature-controlled handling recommended for long-term storage [1].

Research-grade procurement Purity specifications Vendor qualification

Glufanide Disodium Optimal Research and Procurement Application Scenarios


Angiogenesis and VEGF-Dependent Pathway Research

Research programs investigating vascular endothelial growth factor (VEGF) inhibition mechanisms or anti-angiogenic therapeutic strategies should prioritize Glufanide disodium over γ-D-glutamyl dipeptide alternatives due to its documented concentration-dependent inhibition of VEGF-induced angiogenesis (complete suppression at 1-1000 μg/mL in CAM assay) . This direct VEGF antagonism represents a mechanistically distinct profile from Golotimod (SCV-07), which primarily acts through TLR pathway modulation and STAT3 inhibition without documented VEGF inhibitory activity [1]. KEGG classification of Glufanide disodium as an angiogenesis inhibitor further supports this application-specific selection .

HIV-Associated Malignancy and Immunocompromised Host Research

Investigators studying HIV-associated conditions or immunocompromised host models requiring compounds with Phase III clinical validation should select Glufanide disodium based on its documented Phase III development history in AIDS and Kaposi sarcoma . This clinical milestone provides safety database documentation absent from comparator compounds, including the published Phase III trial outcomes in AIDS-Kaposi sarcoma that, while demonstrating lack of IM-862 efficacy for the primary endpoint, provide specific safety and pharmacokinetic data [1]. This clinical characterization supports research continuity and regulatory-relevant data availability unmatched by in-class alternatives.

Thymic-Derived Immunomodulator Mechanistic Studies

Research programs investigating thymic-derived immunomodulatory peptides and their receptor interactions (including CD2 receptor modulation) should procure Glufanide disodium (α-L-glutamyl-L-tryptophan) based on its structural identity to Thymogen, the naturally-occurring thymic dipeptide . This compound maintains the native L-stereochemistry of thymic-derived peptides, distinguishing it from synthetic D-stereoisomer variants (Golotimod, Bestim) that demonstrate altered biological activity and dose-response characteristics as documented in comparative patent disclosures [1]. Procurement of the α-L configuration ensures experimental relevance to endogenous thymic peptide biology.

HCV and Intracellular Bacterial Infection Immunomodulation Research

Investigators studying immunomodulatory interventions for hepatitis C virus or intracellular bacterial infections should consider Glufanide disodium based on its documented capacity to stimulate immune responses in these specific infectious contexts . Unlike γ-D-glutamyl analogs that have been primarily evaluated in tuberculosis and oral mucositis models, Glufanide disodium possesses a distinct infectious disease research profile with documented HCV and intracellular bacterial infection immunostimulation [1]. This indication-specific research data supports targeted procurement for virology and bacteriology immunomodulation studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glufanide Disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.